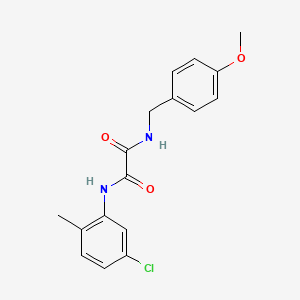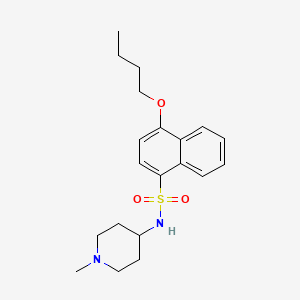![molecular formula C20H21F3O3 B5141051 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)
4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various effects on metabolism, energy expenditure, and endurance performance. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug, despite being banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
作用機序
4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn promotes energy expenditure and endurance performance. In addition, PPARδ activation has been shown to have anti-inflammatory and anti-atherogenic effects, which may explain its potential therapeutic benefits in cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal and human studies. In animal models, it has been shown to increase endurance capacity, reduce body weight and fat mass, improve glucose tolerance, and promote muscle fiber type switching. In humans, it has been shown to increase oxygen uptake and time to exhaustion during exercise, as well as improve lipid and glucose metabolism. However, the long-term effects of this compound on human health are not well understood, and its use as a performance-enhancing drug is not recommended due to potential health risks.
実験室実験の利点と制限
4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene has several advantages and limitations for lab experiments. Its high potency and selectivity for PPARδ make it a useful tool for studying the physiological and biochemical effects of PPARδ activation. However, its potential toxicity and off-target effects must be carefully considered when designing experiments, and appropriate controls should be used to ensure the specificity of its effects.
将来の方向性
Future research on 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene should focus on elucidating its long-term effects on human health, as well as its potential therapeutic applications in metabolic and cardiovascular diseases. In addition, further studies are needed to investigate the mechanisms underlying its effects on endurance performance and muscle metabolism, as well as its potential interactions with other drugs and supplements commonly used by athletes and bodybuilders. Ultimately, a better understanding of the pharmacological properties and safety profile of this compound will be essential for its potential clinical use.
合成法
The synthesis of 4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-allyl-2-methoxyphenol, which is then converted to the corresponding allyl ether using 3-chloropropyltrifluoromethyl ether. The final step involves the coupling of the allyl ether with 3-(3-trifluoromethyl)phenoxypropyl bromide under basic conditions to yield this compound. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models of obesity and diabetes. In addition, it has been investigated as a potential treatment for cardiovascular diseases, such as atherosclerosis and heart failure, due to its ability to improve cardiac function and reduce oxidative stress.
特性
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3O3/c1-3-6-15-9-10-18(19(13-15)24-2)26-12-5-11-25-17-8-4-7-16(14-17)20(21,22)23/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFCVKKNRBQGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)

![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141002.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)
![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)


![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)